An In-depth Technical Guide to 1,8-Naphthosultone: Chemical Structure, Properties, and Experimental Protocols
An In-depth Technical Guide to 1,8-Naphthosultone: Chemical Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,8-Naphthosultone, also known as naphtho[1,8-cd][1][2]oxathiole 2,2-dioxide, is a heterocyclic compound derived from naphthalene. Its unique strained ring structure, incorporating a sulfonate ester (sultone) fused to the naphthalene backbone, imparts distinct chemical reactivity, making it a valuable intermediate in various fields of chemical synthesis. This guide provides a comprehensive overview of the chemical structure, properties, and key experimental protocols related to 1,8-Naphthosultone, tailored for professionals in research and drug development.
Chemical Structure and Identification
1,8-Naphthosultone is characterized by a naphthalene ring system with a sultone bridge connecting the 1 and 8 positions.
Systematic IUPAC Name: 2-oxa-3λ⁶-thiatricyclo[6.3.1.0⁴,¹²]dodeca-1(11),4,6,8(12),9-pentaene 3,3-dioxide[3]
Synonyms:
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1-Naphthol-8-sulfonic acid sultone[3]
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1,8-Naphthalenesultone[3]
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8-Hydroxynaphthalene-1-sulfonic acid sultone[4]
Chemical Identifiers:
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CAS Number: 83-31-8[3]
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Molecular Formula: C₁₀H₆O₃S[3]
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Molecular Weight: 206.22 g/mol [3]
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InChI Key: IEIADDVJUYQKAZ-UHFFFAOYSA-N
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SMILES: C1=CC2=C3C(=C1)OS(=O)(=O)C3=CC=C2[3]
Physicochemical Properties
1,8-Naphthosultone is a stable solid compound under standard conditions. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference(s) |
| Appearance | Light orange to yellow to green crystalline powder | [5] |
| Melting Point | 154-157 °C (decomposes) | |
| Purity | ≥ 98% (HPLC) | [5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 1,8-Naphthosultone. Below are the expected spectral data based on its structure.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data: Based on analogous structures, the protons on the naphthalene ring will exhibit complex splitting patterns (multiplets, doublets, triplets) in the aromatic region of the spectrum. The specific chemical shifts and coupling constants are influenced by the electron-withdrawing effect of the sultone group.
Predicted ¹³C NMR Data: The ten carbon atoms of the naphthalene ring would give rise to distinct signals in the ¹³C NMR spectrum. Carbons C1 and C8, being part of the sultone ring, would be significantly deshielded. The quaternary carbons would also be identifiable.
Infrared (IR) Spectroscopy
The IR spectrum of 1,8-Naphthosultone is characterized by strong absorptions corresponding to the sulfonyl group and the aromatic ring.
| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| Asymmetric SO₂ Stretch | 1350 - 1400 | Strong |
| Symmetric SO₂ Stretch | 1150 - 1200 | Strong |
| C-O Stretch (Sultone) | 1000 - 1100 | Medium |
| Aromatic C=C Stretch | 1400 - 1600 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aromatic C-H Bending (out-of-plane) | 675 - 900 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of 1,8-Naphthosultone is expected to show strong absorption bands in the ultraviolet region, characteristic of the π-π* transitions of the naphthalene chromophore. The exact position of the absorption maxima (λmax) will be solvent-dependent. For naphthalene itself, absorption maxima are observed around 220 nm, 275 nm, and 312 nm. The presence of the sultone group may cause a slight shift in these absorption bands.
Synthesis of 1,8-Naphthosultone
The synthesis of 1,8-Naphthosultone typically involves a two-step process starting from naphthalene: sulfonation followed by cyclization.
Caption: Synthesis workflow for 1,8-Naphthosultone.
Experimental Protocol: Sulfonation of Naphthalene to Naphthalene-1-sulfonic acid
This protocol is adapted from established procedures for the kinetic control of naphthalene sulfonation to favor the 1-isomer.
Materials:
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Naphthalene
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Concentrated sulfuric acid (98%)
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Sodium bicarbonate
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Sodium chloride
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Decolorizing charcoal
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Water
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Ice
Equipment:
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Three-necked round-bottom flask
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Mechanical stirrer
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Thermometer
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Heating mantle
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Beakers
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Buchner funnel and flask
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Filter paper
Procedure:
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In a three-necked flask equipped with a mechanical stirrer and a thermometer, carefully add 50 g of powdered naphthalene.
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With vigorous stirring, slowly add 50 mL of concentrated sulfuric acid.
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Heat the mixture to approximately 50 °C in a water bath until all the naphthalene has dissolved, forming a dark-colored solution. This typically takes about 30 minutes. The reaction is maintained at a temperature below 60°C to favor the formation of the 1-sulfonic acid isomer, which is the kinetically controlled product.[6]
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After the reaction is complete, carefully pour the reaction mixture into 750 mL of cold water in a large beaker with stirring. A precipitate may form.
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Add 4 g of decolorizing charcoal to the solution, heat to boiling, and then filter the hot solution to remove the charcoal and any insoluble impurities.
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Partially neutralize the filtrate by slowly adding 40 g of sodium bicarbonate in small portions with constant stirring to control foaming.
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Heat the solution to boiling and add approximately 35 g of finely powdered sodium chloride to salt out the sodium 1-naphthalene sulfonate.
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Allow the mixture to cool in an ice bath for several hours to promote crystallization.
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Collect the crystals of sodium 1-naphthalene sulfonate by vacuum filtration and wash with a small amount of cold, saturated sodium chloride solution.
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Dry the product in an oven at 100 °C.
Experimental Protocol: Cyclization to 1,8-Naphthosultone
Chemical Reactivity and Potential Reactions
The strained five-membered sultone ring in 1,8-Naphthosultone is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is the basis for its utility as a synthetic intermediate.
Caption: General reaction pathway for 1,8-Naphthosultone.
Experimental Protocol: Nucleophilic Ring-Opening with an Amine (Hypothetical)
This protocol is a generalized procedure based on the known reactivity of sultones and related cyclic esters with amines.
Materials:
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1,8-Naphthosultone
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Primary or secondary amine (e.g., aniline, piperidine)
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Aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
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Sodium bicarbonate solution (saturated)
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Brine
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Anhydrous magnesium sulfate
Equipment:
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Round-bottom flask
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Magnetic stirrer and stir bar
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Reflux condenser (if heating is required)
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Separatory funnel
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Rotary evaporator
Procedure:
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Dissolve 1,8-Naphthosultone (1 equivalent) in an appropriate aprotic solvent in a round-bottom flask.
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Add the amine (1.1 equivalents) to the solution at room temperature with stirring.
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Monitor the reaction progress by thin-layer chromatography (TLC). If the reaction is slow, it may be gently heated to reflux.
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Once the reaction is complete, cool the mixture to room temperature.
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Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
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The crude product, an 8-(substituted-amino)-1-naphthalenesulfonic acid derivative, can be purified by column chromatography or recrystallization.
Biological Activity and Drug Development Potential
While direct studies on the biological signaling pathways of 1,8-Naphthosultone are limited in the available literature, its structural motifs and reactivity suggest potential for interaction with biological systems. Naphthalene derivatives are known to have a wide range of biological activities. For instance, naphthalene metabolites have been shown to have cytotoxic and genotoxic effects on human lymphocytes.[7] Specifically, 1-naphthol and 1,4-naphthoquinone, which can be formed from naphthalene, have demonstrated the ability to decrease antibody-forming cell responses in splenocyte cultures.[8]
The sultone moiety is a known alkylating agent, and as such, 1,8-Naphthosultone could potentially interact with nucleophilic residues in biomolecules like proteins and nucleic acids. This reactivity is a double-edged sword; while it can lead to toxicity, it can also be harnessed for therapeutic purposes, for example, in the design of enzyme inhibitors or covalent modifiers of specific biological targets.
Derivatives of 1,8-naphthalimide, a structurally related compound, have been investigated as carbonic anhydrase IX inhibitors and ferroptosis inducers for the treatment of triple-negative breast cancer. This suggests that the naphthalene scaffold can be a valuable pharmacophore in drug design.
Further research is warranted to explore the specific biological targets and signaling pathways that may be modulated by 1,8-Naphthosultone and its derivatives. Such studies could uncover novel therapeutic applications for this versatile chemical entity.
Safety and Handling
1,8-Naphthosultone is classified as a skin irritant. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area or a fume hood.
Conclusion
1,8-Naphthosultone is a fascinating molecule with a rich chemistry stemming from its unique structural features. Its role as a versatile synthetic intermediate is well-established, particularly in the synthesis of dyes and potentially in the development of novel materials and pharmaceuticals. This guide has provided a foundational understanding of its properties and key experimental procedures. The exploration of its biological activities and potential applications in drug discovery remains a promising area for future research.
References
- 1. rsc.org [rsc.org]
- 2. Buy 1,8-Naphthosultone | 83-31-8 [smolecule.com]
- 3. 1,8-Naphthosultone | C10H6O3S | CID 65744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,8-Naphthosultone 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. hmdb.ca [hmdb.ca]
- 6. Sciencemadness Discussion Board - The synthesis of 1 and 2-naphthols from Napththalene - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Effects of naphthalene and naphthalene metabolites on the in vitro humoral immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. brainly.com [brainly.com]
